6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one
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Overview
Description
6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Another important heterocycle with applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Used in the synthesis of bioactive molecules.
Uniqueness: 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H5N3O |
---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
6,7-dihydroimidazo[1,2-c]imidazol-5-one |
InChI |
InChI=1S/C5H5N3O/c9-5-7-3-4-6-1-2-8(4)5/h1-2H,3H2,(H,7,9) |
InChI Key |
LQLJMQISJPLSON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN2C(=O)N1 |
Origin of Product |
United States |
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